1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a unique structure combining bromophenyl, indole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives, indole derivatives, and methoxyphenyl compounds. The synthesis may involve:
Condensation reactions: Combining the indole and bromophenyl derivatives under acidic or basic conditions.
Cyclization reactions: Forming the diazinane ring through intramolecular reactions.
Functional group modifications: Introducing the methoxy group through methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.
Scientific Research Applications
1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique electronic properties may make it suitable for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting their activity, which can be useful in treating diseases like Alzheimer’s.
Interact with receptors: Modulating their activity to produce therapeutic effects.
Affect signaling pathways: Altering cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoacetamide
- (3-amino-1H-indol-2-yl)(4-bromophenyl)methanone
Uniqueness
1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its combination of bromophenyl, indole, and methoxyphenyl groups, which confer unique electronic and steric properties. These features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
6119-13-7 |
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Molecular Formula |
C28H23BrN4O4 |
Molecular Weight |
559.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-6-hydroxy-5-[N-[2-(1H-indol-3-yl)ethyl]-C-(4-methoxyphenyl)carbonimidoyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H23BrN4O4/c1-37-21-12-6-17(7-13-21)25(30-15-14-18-16-31-23-5-3-2-4-22(18)23)24-26(34)32-28(36)33(27(24)35)20-10-8-19(29)9-11-20/h2-13,16,31,35H,14-15H2,1H3,(H,32,34,36) |
InChI Key |
AHCBCEJAYYBXLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NCCC2=CNC3=CC=CC=C32)C4=C(N(C(=O)NC4=O)C5=CC=C(C=C5)Br)O |
Origin of Product |
United States |
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